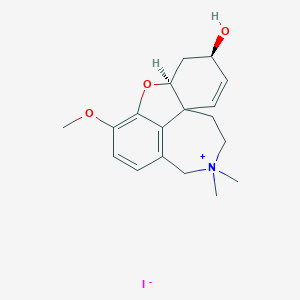
Galanthamine methiodide
Descripción general
Descripción
Galanthamine methiodide is a quaternary ammonium salt derived from galanthamine, an alkaloid found in various plants of the Amaryllidaceae family. Galanthamine itself is known for its role as a reversible inhibitor of acetylcholinesterase, making it valuable in the treatment of Alzheimer’s disease. This compound, however, has distinct properties due to its quaternary ammonium structure, which affects its pharmacokinetics and pharmacodynamics .
Aplicaciones Científicas De Investigación
Galanthamine methiodide has a range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Researchers use it to study the effects of quaternary ammonium compounds on biological systems, particularly in relation to acetylcholinesterase inhibition.
Medicine: While not as widely used as galanthamine, this compound is investigated for its potential therapeutic effects, especially in neuromuscular disorders.
Industry: It finds applications in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mecanismo De Acción
Target of Action
Galanthamine methiodide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . By inhibiting AChE, galanthamine increases the concentration of acetylcholine, a neurotransmitter, in the brain .
Mode of Action
This compound is a reversible, competitive inhibitor of the AChE enzyme . It works by blocking the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . Additionally, it acts as an allosteric modulator of the nicotinic receptor, further enhancing its clinical significance .
Biochemical Pathways
The primary biochemical pathway affected by galanthamine involves the cholinergic system . By inhibiting AChE, galanthamine increases the levels of acetylcholine in the cerebral cortex . This slows the degradation of acetylcholine, modulates the nicotinic acetylcholine receptor, and increases acetylcholine from surviving presynaptic nerve terminals . It may also increase glutamate and serotonin levels .
Pharmacokinetics
Galanthamine is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . The terminal half-life is approximately 43.3 minutes .
Result of Action
The molecular and cellular effects of galanthamine’s action primarily involve the enhancement of cholinergic neuron function and signaling . This is achieved by increasing the amount of acetylcholine in the brain, which boosts the functionality of various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .
Action Environment
The action, efficacy, and stability of galanthamine can be influenced by various environmental factors. For instance, the bioavailability of Amaryllidaceae alkaloids, including galanthamine, is naturally low . Biotechnological tools can optimize the in vitro galanthamine biosynthesis, such as manipulation of plant growth regulators, photoperiod, elicitors, and bioreactors systems .
Análisis Bioquímico
Biochemical Properties
Galanthamine methiodide, like its parent compound galanthamine, is an acetylcholinesterase inhibitor . It interacts with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, enhancing cholinergic neuron function and signaling .
Cellular Effects
This compound influences cell function by increasing acetylcholine neurotransmission. This can impact various cellular processes, including cell signaling pathways and gene expression . For instance, in a rodent model of familial Mediterranean fever, long-term treatment with galanthamine attenuated chronic inflammation, reduced inflammatory cell infiltration into affected organs, and mitigated associated splenomegaly and anemia .
Molecular Mechanism
The molecular mechanism of action of this compound involves competitive inhibition of acetylcholinesterase and allosteric modulation of the nicotinic receptor . It binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine and thereby increasing the concentration of acetylcholine in the synaptic cleft .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in a study on Alzheimer’s disease, galanthamine was found to slow the decline of functional ability as well as cognition over a six-month period . As Alzheimer’s disease progresses and fewer cholinergic neurons remain functionally intact, the therapeutic effects of galanthamine may decrease .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a rodent model of familial Mediterranean fever, multiple chronic disease markers were evaluated in animals that received long-term galanthamine treatment compared to a control group . The study found that galanthamine treatment attenuated the associated splenomegaly and anemia, which are characteristic features of this disease .
Metabolic Pathways
This compound is involved in the metabolic pathway of acetylcholine. It inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, thereby influencing the metabolic flux of acetylcholine . In plants, galanthamine production can be enhanced through the application of elicitors, which suggests that it is involved in the plant’s response to stress .
Transport and Distribution
It is known that galanthamine, the parent compound, can penetrate the blood-brain barrier . This compound, due to its poorer penetration through the blood-brain barrier, has a less pronounced effect on the central nervous system but exhibits a stronger effect on neuromuscular transmission .
Subcellular Localization
One study found that an enzyme involved in galanthamine biosynthesis in Lycoris longituba, Lycoris longituba O-Methyltransferase (LlOMT), is localized in the cytoplasm
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of galanthamine methiodide typically involves the methylation of galanthamine. One common method includes the reaction of galanthamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetone or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Galanthamine methiodide undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While the quaternary ammonium group is relatively stable, the galanthamine moiety can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, often resulting in the replacement of the methyl group.
Oxidation and Reduction: These reactions typically modify the galanthamine moiety, leading to various oxidized or reduced derivatives.
Comparación Con Compuestos Similares
Galanthamine: The parent compound, known for its use in Alzheimer’s treatment.
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s therapy.
Rivastigmine: A carbamate-based acetylcholinesterase inhibitor.
Tacrine: An older acetylcholinesterase inhibitor with more side effects.
Uniqueness: Galanthamine methiodide is unique due to its quaternary ammonium structure, which affects its pharmacokinetic properties. Unlike galanthamine, it has limited central nervous system penetration, making it more suitable for peripheral applications. Its stability and reactivity also make it a valuable compound in synthetic and analytical chemistry .
Propiedades
Número CAS |
3891-74-5 |
|---|---|
Fórmula molecular |
C18H24INO3 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
(1S,12S,14R)-9-methoxy-4,4-dimethyl-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;iodide |
InChI |
InChI=1S/C18H24NO3.HI/c1-19(2)9-8-18-7-6-13(20)10-15(18)22-17-14(21-3)5-4-12(11-19)16(17)18;/h4-7,13,15,20H,8-11H2,1-3H3;1H/q+1;/p-1/t13-,15-,18-;/m0./s1 |
Clave InChI |
BGQUXEGIISTLGG-CXJNKSCYSA-M |
SMILES |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] |
SMILES isomérico |
C[N+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] |
SMILES canónico |
C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] |
Sinónimos |
10-Methyl-Galanthaminium Iodide; 7-Methyl-Galanthaminium Iodide; _x000B_N-Methylgalanthaminium Iodide; _x000B_6H-Benzofuro[3a,3,2-ef][2]benzazepine Galanthaminium deriv.; _x000B_Galanthamine Iodomethylate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of galanthamine methiodide?
A1: this compound acts as a reversible acetylcholinesterase inhibitor. This means it blocks the enzyme responsible for breaking down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission. This mechanism contributes to its potential therapeutic effects in conditions like myasthenia gravis and Alzheimer's disease.
Q2: How does the structure of galanthamine relate to its conversion into this compound?
A2: Galanthamine possesses a tertiary amine group in its structure. Reacting galanthamine with methyl iodide results in the quaternization of this amine, forming this compound. This quaternary ammonium salt is more water-soluble than galanthamine, potentially influencing its pharmacokinetic properties.
Q3: Has research investigated the biosynthesis of galanthamine and its derivatives in plants?
A3: Yes, studies have explored the biosynthetic pathways of galanthamine in plants like Chlidanthus fragrans. Researchers observed that Chlidanthus fragrans can convert tritiated galanthamine and narwedine into chlidanthine, another Amaryllidaceae alkaloid. This finding provides insights into the plant's metabolic capabilities and potential for producing various bioactive compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


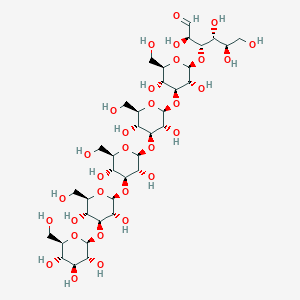
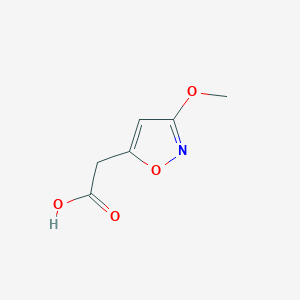
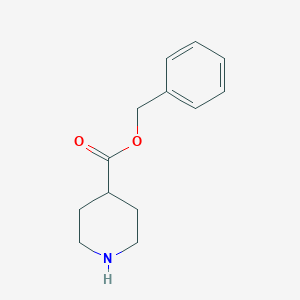
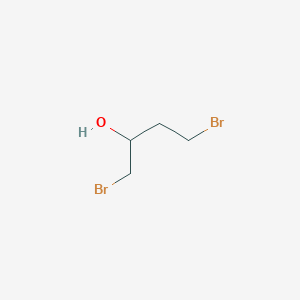
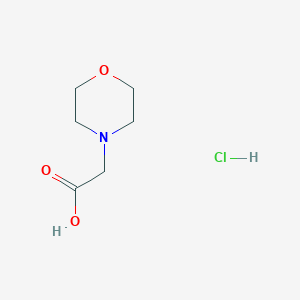
![1-[(3aS,6R,6aR)-2,2-dimethyl-4-methylidene-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B104656.png)
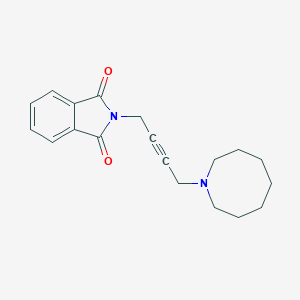
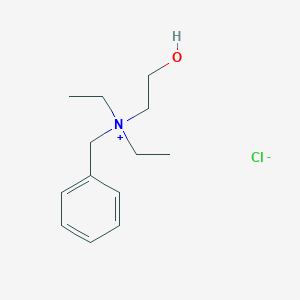


![8,9,10,11-Tetrahydrobenz[a]anthracen-8-ol](/img/structure/B104666.png)
![8-Ethyl-4,5,6,7-tetrahydro-10-isopropylazepino[3,2,1-hi]indole](/img/structure/B104667.png)

![10,11-dihydro-9H-benzo[a]anthracen-8-one](/img/structure/B104670.png)
